Physicochemical Property Differentiation vs. TAK-659: Lower Lipophilicity and Reduced Hydrogen-Bond Donor Count Predict Superior Aqueous Solubility
Compared with the clinical-stage SYK/FLT3 inhibitor TAK-659 (2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide), the target compound exhibits a substantially lower computed lipophilicity (XLogP3-AA = 0.6 vs. ~2.2 for TAK-659) and one fewer hydrogen-bond donor (1 vs. 2). These differences are expected to translate into higher aqueous solubility and lower non-specific protein binding for the isoxazole-4-carboxamide derivative, making it a more attractive scaffold for fragment-based or CNS-oriented programs where low LogP is critical [1][2].
| Evidence Dimension | Computed lipophilicity and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6; HBD = 1; HBA = 5; MW = 329.35 g/mol |
| Comparator Or Baseline | TAK-659 (2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide): predicted XLogP3-AA ≈ 2.2; HBD = 2; HBA = 6; MW ≈ 369 g/mol |
| Quantified Difference | ΔXLogP ≈ −1.6 units; ΔHBD = −1; ΔMW ≈ −40 g/mol |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); TAK-659 values approximated from SMILES structure |
Why This Matters
Lower lipophilicity and reduced HBD count are strongly correlated with improved aqueous solubility and lower metabolic clearance risk, directly influencing formulation feasibility and oral bioavailability in early-stage lead selection [1].
- [1] PubChem Compound Summary for CID 71806139, 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] Huck, J. et al. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. J. Clin. Oncol. 32, 8580 (2014). View Source
